molecular formula C13H12O2S B074199 3-(2-Naphthylthio)propionic acid CAS No. 1141-45-3

3-(2-Naphthylthio)propionic acid

Cat. No. B074199
CAS RN: 1141-45-3
M. Wt: 232.3 g/mol
InChI Key: XMQJAJQNGNSZFY-UHFFFAOYSA-N
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Description

3-(2-Naphthylthio)propionic acid (NPA) is a thiol-containing compound that bears structural resemblance to cysteine, an essential amino acid vital for protein synthesis . It has a molecular formula of C13H12O2S and a molecular weight of 232.298 .


Molecular Structure Analysis

The IUPAC Standard InChI for 3-(2-Naphthylthio)propionic acid is InChI=1S/C13H12O2S/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15) . This structure is also available as a 2d Mol file or as a computed 3d SD file .

Future Directions

3-(2-Naphthylthio)propionic acid has garnered significant attention in scientific research due to its distinctive characteristics . It finds broad application in scientific research endeavors, encompassing investigations into protein structure and function and exploration of redox signaling pathways . Future research may continue to explore these areas and potentially uncover new applications and mechanisms of action for this compound.

properties

IUPAC Name

3-naphthalen-2-ylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQJAJQNGNSZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333767
Record name 3-(2-Naphthylthio)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Naphthylthio)propionic acid

CAS RN

1141-45-3
Record name 3-(2-Naphthylthio)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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